molecular formula C16H18 B14187339 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene CAS No. 918947-48-5

1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene

Katalognummer: B14187339
CAS-Nummer: 918947-48-5
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: YDSIOUFYWZVOAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon compound It is characterized by its unique structure, which includes a fused ring system that combines elements of both cyclohexane and anthracene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature conditions in the presence of a suitable catalyst. This process reduces the aromatic rings of anthracene to form the hexahydro derivative.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of partially hydrogenated aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene involves its interaction with molecular targets through its polycyclic structure. This interaction can influence various biochemical pathways, depending on the specific application and context. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different fields.

Vergleich Mit ähnlichen Verbindungen

    1,2,3,4,5,6-Hexahydroanthracene: Similar in structure but lacks the ethano bridge.

    1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo-exo-5,8-dimethanonaphthalene: Contains additional chlorine atoms and a different ring structure.

Uniqueness: 1,2,3,4,5,8-Hexahydro-1,4-ethanoanthracene is unique due to its specific fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

918947-48-5

Molekularformel

C16H18

Molekulargewicht

210.31 g/mol

IUPAC-Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,6,9-tetraene

InChI

InChI=1S/C16H18/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-2,9-12H,3-8H2

InChI-Schlüssel

YDSIOUFYWZVOAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1C3=C2C=C4CC=CCC4=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.